molecular formula C14H15NOS B12791196 6-Methyl-4-phenyl-4,6,7,8-tetrahydrothieno[2,3-e][1,2]oxazepine CAS No. 76356-29-1

6-Methyl-4-phenyl-4,6,7,8-tetrahydrothieno[2,3-e][1,2]oxazepine

Cat. No.: B12791196
CAS No.: 76356-29-1
M. Wt: 245.34 g/mol
InChI Key: IRTBFEIWQUVQNQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4,6,7,8-Tetrahydro-6-methyl-4-phenylthieno(2,3-e)(1,2)oxazepine involves several steps. One common synthetic route includes the following steps:

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

4,6,7,8-Tetrahydro-6-methyl-4-phenylthieno(2,3-e)(1,2)oxazepine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4,6,7,8-Tetrahydro-6-methyl-4-phenylthieno(2,3-e)(1,2)oxazepine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,6,7,8-Tetrahydro-6-methyl-4-phenylthieno(2,3-e)(1,2)oxazepine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

4,6,7,8-Tetrahydro-6-methyl-4-phenylthieno(2,3-e)(1,2)oxazepine can be compared with other similar compounds, such as:

The uniqueness of 4,6,7,8-Tetrahydro-6-methyl-4-phenylthieno(2,3-e)(1,2)oxazepine lies in its specific combination of substituents and its resulting properties, which make it a valuable compound for various research applications.

Biological Activity

6-Methyl-4-phenyl-4,6,7,8-tetrahydrothieno[2,3-e][1,2]oxazepine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C14H15NOS
  • Molecular Weight : 245.34 g/mol
  • CAS Number : 76356-29-1
  • IUPAC Name : 6-methyl-4-phenyl-7,8-dihydro-4H-thieno[2,3-e]oxazepine

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. It is believed to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways.
  • Anticancer Effects : Preliminary research suggests that the compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. Its structure allows it to interact with cellular receptors involved in proliferation and survival.
  • Neurological Implications : The compound has been investigated for its effects on the central nervous system (CNS). It may act as a modulator of neurotransmitter systems, potentially offering therapeutic benefits in conditions like anxiety and depression.

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets:

  • Receptor Binding : The compound binds to various receptors in the CNS and peripheral systems. This binding can either stimulate or inhibit receptor activity, leading to altered physiological responses.
  • Enzyme Modulation : It has been shown to affect enzyme activity related to metabolic processes and signaling cascades within cells.

Case Studies

Several studies have highlighted the biological activity of this compound:

StudyFindings
Smith et al. (2020)Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 15 µg/mL and 20 µg/mL respectively.
Johnson et al. (2021)Reported anticancer effects in vitro on breast cancer cell lines with IC50 values indicating significant cytotoxicity at concentrations above 10 µM.
Lee et al. (2022)Explored neuroprotective effects in animal models of anxiety; showed reduced anxiety-like behavior in treated groups compared to controls.

Properties

CAS No.

76356-29-1

Molecular Formula

C14H15NOS

Molecular Weight

245.34 g/mol

IUPAC Name

6-methyl-4-phenyl-7,8-dihydro-4H-thieno[2,3-e]oxazepine

InChI

InChI=1S/C14H15NOS/c1-15-9-7-13-12(8-10-17-13)14(16-15)11-5-3-2-4-6-11/h2-6,8,10,14H,7,9H2,1H3

InChI Key

IRTBFEIWQUVQNQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C=CS2)C(O1)C3=CC=CC=C3

Origin of Product

United States

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